1-pentyl-1H-indole-3-carboxylic acid
Overview
Description
PB-22 3-carboxyindole metabolite is a significant metabolite of the synthetic cannabinoid PB-22. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in cannabis. PB-22, specifically, is known for its potent psychoactive effects and has been widely studied for its metabolic pathways and toxicological properties .
Mechanism of Action
Target of Action
1-Pentyl-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Pharmacokinetics
A related compound, pb-22, undergoes ester hydrolysis to yield a variety of metabolites . This suggests that this compound may undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.
Action Environment
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut microbiota could potentially influence the action of this compound.
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Transport and Distribution
Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PB-22 3-carboxyindole metabolite typically involves the hydrolysis of PB-22. The primary metabolic pathway for PB-22 is ester hydrolysis, which yields a variety of pentylindole-3-carboxylic acid metabolites . The reaction conditions often include the use of human hepatocytes or other biological systems to mimic the metabolic processes in the human body .
Industrial Production Methods: The process generally involves the use of high-resolution mass spectrometry to monitor the formation of the metabolite .
Chemical Reactions Analysis
Types of Reactions: PB-22 3-carboxyindole metabolite undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur, leading to the formation of reduced metabolites.
Substitution: This involves the replacement of one functional group with another, often observed in the metabolic pathways of synthetic cannabinoids.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxypentyl-PB-22, PB-22 pentanoic acid, and other oxidized metabolites .
Scientific Research Applications
PB-22 3-carboxyindole metabolite has several scientific research applications:
Comparison with Similar Compounds
5F-PB-22: This compound is a fluorinated analog of PB-22 and undergoes similar metabolic pathways.
XLR-11: Another synthetic cannabinoid with a similar structure and metabolic profile.
UR-144: Shares structural similarities with PB-22 and undergoes comparable metabolic reactions.
Uniqueness of PB-22 3-Carboxyindole Metabolite: PB-22 3-carboxyindole metabolite is unique due to its specific metabolic pathway involving ester hydrolysis and oxidation. This results in a distinct set of metabolites that can be used as biomarkers for the detection of PB-22 intake .
Properties
IUPAC Name |
1-pentylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJUNILBCTRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024523 | |
Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-73-0 | |
Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1-pentyl-1H-indole-3-carboxylic acid identified in the research?
A1: this compound was identified as a major metabolite of two synthetic cannabinoids, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) and quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate (5F-QUPIC), during in vitro metabolism studies using human liver microsomes. [] The researchers employed reversed-phase chromatography and mass spectrometry to analyze the metabolic products. They observed that both QUPIC and 5F-QUPIC primarily underwent a cleavage reaction, yielding this compound and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, respectively. []
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